molecular formula C10H15N3O3 B13107344 Ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate

Ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate

Cat. No.: B13107344
M. Wt: 225.24 g/mol
InChI Key: KLGDINMPAZFBNP-UHFFFAOYSA-N
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Description

Ethyl3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a pyrimidine ring with a methyl and oxo substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-keto ester and a guanidine derivative under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using amines.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of Ethyl3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a hydroxylated compound.

Scientific Research Applications

Ethyl3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds with biological macromolecules, affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)butanoate: Similar structure but with a butanoate ester group.

    Ethyl3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)acetate: Similar structure but with an acetate ester group.

Uniqueness

Ethyl3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the ethyl ester group may enhance its solubility and stability compared to similar compounds with different ester groups.

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1-yl)propanoate

InChI

InChI=1S/C10H15N3O3/c1-3-16-9(15)4-5-13-8(14)6-7(2)12-10(13)11/h6H,3-5H2,1-2H3,(H2,11,12)

InChI Key

KLGDINMPAZFBNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(=O)C=C(N=C1N)C

Origin of Product

United States

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